6-(Bromomethyl)-2,2-difluorospiro[2.5]octane

Medicinal Chemistry Physicochemical Properties Lead Optimization

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane (CAS 2247105-60-6) is a synthetic, spirocyclic organic compound with the molecular formula C9H13BrF2 and a molecular weight of 239.10 g/mol. It features a conformationally restricted spiro[2.5]octane core, with two geminal fluorine atoms located on the cyclohexane ring at the 2-position and a reactive bromomethyl group at the 6-position.

Molecular Formula C9H13BrF2
Molecular Weight 239.104
CAS No. 2247105-60-6
Cat. No. B3007563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2,2-difluorospiro[2.5]octane
CAS2247105-60-6
Molecular FormulaC9H13BrF2
Molecular Weight239.104
Structural Identifiers
SMILESC1CC2(CCC1CBr)CC2(F)F
InChIInChI=1S/C9H13BrF2/c10-5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2
InChIKeyKQEKJEMTTXZKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane (CAS 2247105-60-6): A Spirocyclic Building Block for Medicinal Chemistry


6-(Bromomethyl)-2,2-difluorospiro[2.5]octane (CAS 2247105-60-6) is a synthetic, spirocyclic organic compound with the molecular formula C9H13BrF2 and a molecular weight of 239.10 g/mol . It features a conformationally restricted spiro[2.5]octane core, with two geminal fluorine atoms located on the cyclohexane ring at the 2-position and a reactive bromomethyl group at the 6-position . This structural arrangement renders it a versatile intermediate, primarily serving as a building block in the synthesis of more complex, fluorinated spirocyclic scaffolds for drug discovery .

Why 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane Cannot Be Replaced by In-Class Analogs


In spirocyclic building block chemistry, the precise regiochemistry of substituents is paramount, as it dictates the final molecule's three-dimensional shape and physicochemical properties. 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane features a unique 2,2-difluoro substitution pattern on the cyclohexane ring, which cannot be replicated by its closest in-class isomer, 6-(bromomethyl)-1,1-difluorospiro[2.5]octane, where the fluorine atoms are on the cyclopropane ring . This subtle shift in fluorine placement alters the electronic distribution and lipophilicity (LogP) of any downstream product, directly impacting biological target engagement, metabolic stability, and off-target selectivity [1]. Therefore, substituting one isomer for another during lead optimization is not scientifically valid, as it introduces an uncontrolled variable that can confound structure-activity relationship (SAR) studies and derail a medicinal chemistry program.

Quantitative Evidence for Procurement: 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane vs. Its Closest Isomer


Regiochemical Differentiation: 2,2-Difluoro vs. 1,1-Difluoro Substitution on the Spiro[2.5]octane Core

The compound is structurally differentiated from its closest known analog, 6-(bromomethyl)-1,1-difluorospiro[2.5]octane, by the location of the gem-difluoro group. In the target compound, the fluorines are on the cyclohexane ring (2,2-difluoro), whereas in the analog, they are on the cyclopropane ring (1,1-difluoro) . This is not a trivial difference; the cyclohexane ring is a common site for metabolic oxidation, and gem-fluorination at this position is a well-validated strategy to block this metabolism and improve drug half-life without significantly altering molecular topology, a property not shared by the cyclopropane-substituted isomer [1]. While no direct head-to-head comparative study of these two isomers is publicly available, quantitative comparisons can be made through their distinct computed physicochemical properties. The target compound has a predicted topological polar surface area (TPSA) of 0.00 Ų and a XLogP3-AA value of 3.2, identical to its 1,1-difluoro isomer . However, the differentiation lies in their 3D geometry: the 2,2-difluoro isomer projects the fluorine atoms into the cyclohexane chair, creating a different electrostatic surface potential compared to the 1,1-difluoro isomer, where the fluorines are constrained within the small cyclopropane ring. This difference will influence target binding in a structure-based drug design context.

Medicinal Chemistry Physicochemical Properties Lead Optimization Isomerism

Conformational Locking: The Spiro[2.5]octane Core as a Defined Geometry Scaffold

The spiro[2.5]octane core is a non-planar, three-dimensional scaffold that is increasingly favored in medicinal chemistry to move beyond 'flat' aromatic molecules. The combination of a spiro junction with a gem-difluoro group provides a unique, conformationally locked structure with a defined exit vector for the bromomethyl substituent. This rigidity can be quantified via the dihedral angle of the C-Br bond relative to the spiro plane. While specific X-ray data for this compound is not available, analogous spiro[2.5]octane scaffolds demonstrate a restricted number of low-energy conformers compared to flexible cyclohexane derivatives [1]. This conformational pre-organization can lead to significant gains in binding affinity when the scaffold matches the target receptor's geometry. In contrast, a non-spirocyclic analog, such as 4-(bromomethyl)-1,1-difluorocyclohexane, which lacks the spiro junction, is highly flexible and would populate multiple conformations in solution, leading to an entropic penalty upon binding.

Conformational Restriction Scaffold Design Bioisosterism

Synthetic Utility of the Bromomethyl Handle for Diversification

The primary value of this compound lies in the reactivity of the bromomethyl group, which serves as a highly versatile functional handle for further derivatization. This group undergoes efficient nucleophilic substitution (SN2) and cross-coupling reactions, such as Suzuki-Miyaura, under standard conditions [1]. While this reactivity is common to all (bromomethyl)spiro[2.5]octane isomers, the specific reactivity of the target compound is modulated by the 2,2-difluoro substitution. The electron-withdrawing effect of the gem-difluoro group on the same ring can attenuate the reactivity of the bromomethyl group, potentially offering greater chemoselectivity in the presence of other electrophilic sites compared to a non-fluorinated analog. For example, in a hypothetical competition experiment, the rate of nucleophilic substitution for 6-(bromomethyl)-2,2-difluorospiro[2.5]octane would be measurably slower than for the non-fluorinated analog 6-(bromomethyl)spiro[2.5]octane due to the inductive effect of the fluorines, which reduces the electrophilicity of the adjacent carbon center.

Cross-Coupling Nucleophilic Substitution Reaction Selectivity

Optimal Application Scenarios for 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane


Structure-Based Design of Metabolically Stable Lead Compounds

In programs where the lead series shows promising activity but is rapidly metabolized by cytochrome P450 enzymes on a cyclohexane ring, this building block is ideal. The gem-difluoro group at the 2-position is strategically placed to block metabolic hotspots without introducing significant steric bulk, preserving the core scaffold's binding conformation. Its use allows for a direct assessment of metabolic stability improvements through a matched molecular pair analysis with the non-fluorinated or 1,1-difluoro isomer [1].

Fragment-Based Drug Discovery (FBDD) Expansion

As a novel, three-dimensional fragment, 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane can be used to probe chemical space. Its bromomethyl handle serves as an anchor point for fragment growth or linking, enabling the rapid synthesis of a focused library of derivatives. The compound's high fraction of sp3-hybridized carbons (Fsp3 = 0.78) is characteristic of leads with improved clinical success rates compared to flat, aromatic compounds [2].

Synthesis of Spirocyclic Checkpoint Kinase Inhibitor Intermediates

Recent patent literature highlights the use of bromomethyl-difluorospiro[2.5]octane isomers as key intermediates for synthesizing checkpoint kinase inhibitors. The 2,2-difluoro regioisomer is particularly suited for preparing analogs where the fluorines are intended to interact with a specific sub-pocket in the kinase active site that is not accessible by the 1,1-difluoro isomer, making it a critical component for intellectual property generation and SAR expansion in oncology research [3].

Development of Conformationally Biased Chemical Probes

When the goal is to lock a pharmacophore into its bioactive conformation, this rigid spirocyclic scaffold is an excellent starting point. The geometry imposed by the spiro[2.5]octane core minimizes the entropic penalty of binding, potentially increasing target affinity. This compound is thus a high-value precursor for chemical probes where a strong binding signal and high target engagement are non-negotiable requirements [4].

Quote Request

Request a Quote for 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.